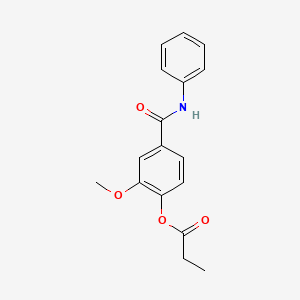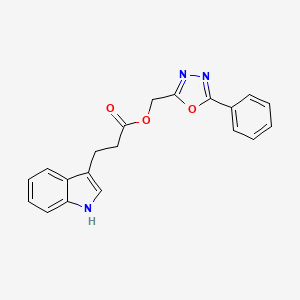![molecular formula C20H15N3OS B4402023 2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4402023.png)
2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide
Übersicht
Beschreibung
2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases. CTB is a small molecule that belongs to the class of benzamide derivatives and has been found to possess several pharmacological properties.
Wirkmechanismus
The mechanism of action of CTB is not fully understood, but it is believed to involve the modulation of various signaling pathways. CTB has been found to inhibit the Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival. CTB has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
CTB has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CTB has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Moreover, CTB has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CTB in lab experiments is its potent pharmacological properties. CTB has been found to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using CTB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on CTB. One of the areas of focus could be the development of novel formulations that can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of CTB and its potential use in the treatment of various diseases. Additionally, the development of CTB-based therapeutics could be explored as a potential treatment for cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, CTB is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases. CTB exhibits potent pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Further research is needed to elucidate the mechanism of action of CTB and its potential use in the development of novel therapeutics.
Wissenschaftliche Forschungsanwendungen
CTB has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that CTB exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. CTB has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, CTB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c21-13-15-7-1-3-10-18(15)25-19-11-4-2-9-17(19)20(24)23-14-16-8-5-6-12-22-16/h1-12H,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBAULKVPNQIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401942.png)

![4-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401956.png)
![1-(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4401967.png)
![1-{3-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4401981.png)
![2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401989.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-iodobenzamide](/img/structure/B4402001.png)
![2,4-dimethoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4402005.png)
![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4402012.png)
![1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone](/img/structure/B4402019.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)
